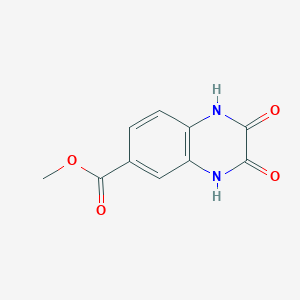

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

説明

Key Identifiers:

The compound’s planar quinoxaline backbone and substituents contribute to its unique electronic and steric properties.

X-ray Crystallographic Analysis of Molecular Configuration

While X-ray crystallographic data for this specific compound remain unreported, structural analogs provide insights. For example, quinoxaline derivatives such as 2,3-diphenylfuro[3,2-b]quinoxaline exhibit planar geometries with intramolecular hydrogen bonds stabilizing the conformation. Computational models predict a similar planar arrangement for methyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate, with dihedral angles between the quinoxaline ring and ester group close to 0°.

Expected Geometric Parameters :

- Bond Lengths : C=O (1.21–1.23 Å), C–N (1.35–1.38 Å).

- Torsional Angles : Ester group aligned with the quinoxaline plane to minimize steric hindrance.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Mass Spectrometry

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(2d,2p) level reveal:

Key Computational Results:

| Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 4.2 eV |

| Dipole Moment | 5.8 Debye |

| Natural Charge on O (C=O) | −0.72 e⁻ (ester), −0.68 e⁻ (dioxo) |

Frontier Molecular Orbitals:

- HOMO : Localized on the quinoxaline π-system.

- LUMO : Distributed across the ester and dioxo groups, indicating reactivity toward nucleophiles.

Natural Bond Orbital (NBO) analysis highlights strong hyperconjugation between lone pairs of carbonyl oxygens and adjacent σ* orbitals, stabilizing the structure.

特性

IUPAC Name |

methyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNGKOXONKYINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635907 | |

| Record name | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354793-04-7 | |

| Record name | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form the quinoxaline ring, followed by oxidation to introduce the oxo groups. The final step involves esterification to introduce the methyl carboxylate group .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques .

Types of Reactions:

Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

Substitution: The carboxylate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Products may include quinoxaline derivatives with additional oxo or hydroxyl groups.

Reduction: Products include hydroxyquinoxalines.

Substitution: Products vary depending on the nucleophile used, resulting in a wide range of functionalized quinoxalines.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of quinoxaline compounds exhibit antimicrobial properties. Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has been studied for its potential as an antimicrobial agent against various pathogens. The structure allows for modifications that can enhance its efficacy against resistant strains of bacteria and fungi .

Anticancer Properties

Quinoxaline derivatives have shown promise in cancer therapy. Studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This compound's ability to interact with DNA and inhibit tumor growth makes it a candidate for further development in anticancer drug formulations .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of quinoxaline derivatives. This compound may play a role in protecting neuronal cells from oxidative stress and neurodegeneration. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Materials Science

Synthesis of Functional Polymers

The compound can be utilized in the synthesis of functional polymers with specific properties. Its reactive sites allow for incorporation into polymer matrices that can be tailored for applications in coatings and adhesives. Research indicates that these polymers can exhibit enhanced thermal stability and mechanical strength .

Nanomaterials Development

this compound has been explored in the development of nanomaterials for electronic applications. Its unique electronic properties can be harnessed to create nanostructures that improve the performance of electronic devices such as sensors and transistors .

Biochemical Research

Proteomics Research Tool

This compound serves as a valuable tool in proteomics research due to its ability to modify proteins selectively. It can be used to study protein interactions and functions by labeling specific amino acids within proteins. This application is crucial for understanding complex biological processes and developing targeted therapies .

Case Studies

作用機序

The mechanism of action of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .

類似化合物との比較

Comparison with Structural Analogues

Structural Variations in the Quinoxaline Core

Table 1: Key Structural Differences

Key Observations :

- Ketone Position: The dual 2,3-dioxo groups in the target compound differentiate it from analogues like Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, which has a single ketone. This structural feature may influence redox activity and hydrogen-bonding interactions .

- Ester vs. Acid : Replacing the methyl ester with a carboxylic acid (e.g., 2,3-Dioxo-... hydrate) alters solubility and bioavailability. The ester form generally enhances membrane permeability in drug design .

- Core Heterocycle : Quinazoline-based analogues (e.g., Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate) exhibit distinct electronic properties due to nitrogen atom positioning, affecting binding to biological targets .

Functional Group Modifications

Table 2: Functional Group Impact on Properties

Key Observations :

- Halogenation: Chlorinated derivatives (e.g., Methyl 2,3-dichloro-6-quinoxalinecarboxylate) show increased lipophilicity but may raise mutagenicity risks, as seen in structurally related phthalimide nitrates .

Crystallographic and Conformational Insights

Crystal structures of related compounds (e.g., Methyl 2-acetamido-2-(4-hydroxy-2-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)-4-methylpentanoate) reveal non-planar heterocyclic rings stabilized by intramolecular hydrogen bonds (e.g., O3-H1O3···O6) . For the target compound, similar conformational flexibility is expected, with the methyl ester influencing packing interactions in the solid state .

生物活性

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (C10H8N2O4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of recent literature.

Synthesis

The compound can be synthesized through various methods involving the reaction of o-phenylenediamine with oxalic acid, followed by chlorosulfonation and subsequent reactions with hydrazine derivatives. The synthetic pathways often emphasize environmentally friendly practices and efficiency in yield .

Anticancer Properties

Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, this compound has shown promising results against human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). In vitro assays indicated that these compounds could induce apoptosis in cancer cells while sparing normal fibroblast cells .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 12.5 | 5.0 |

| PC3 | 15.0 | 4.5 |

| MCF-7 | 20.0 | 3.0 |

The selectivity index is calculated as the ratio of IC50 values for normal fibroblast cells to that of cancer cells.

Antimicrobial Activity

Quinoxaline derivatives are also noted for their antimicrobial properties. Studies have shown that this compound exhibits activity against Mycobacterium tuberculosis and other bacterial strains. The presence of specific substituents on the quinoxaline nucleus significantly influences the minimum inhibitory concentration (MIC) values .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Methyl 2,3-dioxo-1,2,3,4-TQ | 8 | Mycobacterium tuberculosis |

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

Neuropharmacological Effects

Neuropharmacological studies have indicated that certain derivatives possess anxiolytic and anticonvulsant activities. For example, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide demonstrated significant anxiolytic effects in animal models . These findings suggest potential applications in treating anxiety disorders.

Table 3: Neuropharmacological Effects of Quinoxaline Derivatives

| Compound | Anxiolytic Effect (mg/kg) | Anticonvulsant Activity |

|---|---|---|

| N,N-dibenzyl derivative | 2.5 | Yes |

| Unsubstituted derivative | Not significant | Yes |

| Other derivatives tested | Varies | Not significant |

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of this compound in a xenograft model of breast cancer. The compound significantly reduced tumor size compared to control groups and displayed a favorable safety profile.

- Antimycobacterial Activity : In a clinical setting, derivatives were tested against drug-resistant strains of M. tuberculosis. Certain compounds exhibited potent activity with low cytotoxicity towards mammalian cells.

化学反応の分析

Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Reaction Conditions :

-

Acidic Hydrolysis :

Prolonged refluxing in HCl or H₂SO₄ achieves similar results but with lower yields .

Characterization Data :

| Product | IR (cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) |

|---|---|---|

| 6-Carboxylic acid | 1680 (C=O), 3200 (OH) | 12.1 (s, 1H, COOH), 7.8–7.2 (m, aromatic) |

Functionalization at the Sulfonamide/Sulfonyl Position

While direct sulfonation of the methyl ester is not explicitly documented, analogous reactions with sulfonyl chlorides suggest potential reactivity.

Example :

-

Sulfonamide Formation :

Reaction of 2,3-dioxo-tetrahydroquinoxaline-6-sulfonyl chloride with amines produces sulfonamide derivatives . For the methyl carboxylate analog, similar reactivity could occur at available positions (e.g., N-methylation or sulfonation at the 5- or 7-position).

Spectroscopic Data

-

Methyl Ester :

-

Molecular Formula : C₁₀H₈N₂O₄

-

MS (m/z) : 220.18 [M⁺]

-

¹H NMR (CDCl₃) : δ 3.90 (s, 3H, OCH₃), 7.45–7.80 (m, 3H, aromatic), 10.20 (s, 1H, NH).

-

Stability and Storage

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate?

Methodological Answer: The compound can be synthesized via esterification of its carboxylic acid precursor, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS 14121-55-2), using methanol under acidic catalysis (e.g., sulfuric acid or thionyl chloride). This mirrors methods for analogous ethyl esters, as seen in Ethyl 1-ethyl-2,3-dioxo-tetrahydroquinoxaline-6-carboxylate (CAS 877041-27-5) . Purification typically involves recrystallization or column chromatography, with purity verification via HPLC (≥97%) .

Q. How is the structural identity of this compound confirmed in research settings?

Methodological Answer: Structural confirmation relies on multi-technique analysis:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons in quinoxaline ring).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 for related compounds) validate molecular weight .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar compounds like methyl-substituted heterocycles .

Advanced Research Questions

Q. What challenges arise in using this compound as a ligand for coordination polymers?

Methodological Answer: While the carboxylic acid derivative (2,3-dioxo-tetrahydroquinoxaline-6-carboxylic acid) forms luminescent coordination polymers with Zn , the methyl ester introduces steric and electronic barriers. Key challenges include:

- Hydrolysis Requirement : The ester group may require hydrolysis to the free acid for effective metal coordination, adding synthetic steps.

- Solubility Limitations : The methyl group reduces polarity, complicating dissolution in aqueous or polar solvents.

- Steric Hindrance : The ester moiety may obstruct metal-ligand binding sites. Researchers often optimize reaction pH and solvent systems (e.g., DMF/water mixtures) to mitigate these issues .

Q. How do researchers resolve contradictions in spectroscopic data when characterizing derivatives?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts or MS fragmentation patterns) are addressed by:

- Cross-Validation : Combining NMR, IR, and X-ray data (e.g., resolving cis/trans isomerism in tetrahydroquinoline derivatives via crystallography) .

- Computational Modeling : DFT calculations predict spectroscopic profiles to compare with experimental results.

- Reaction Monitoring : In-situ techniques like TLC or HPLC-MS track intermediate formation, ensuring synthetic pathways align with proposed mechanisms .

Q. What strategies optimize the photophysical properties of derivatives for materials science applications?

Methodological Answer: Modifications to the quinoxaline core (e.g., introducing electron-withdrawing groups or extending conjugation) enhance luminescence. For example:

- Nitro or Cyano Substitutions : Increase electron deficiency, improving charge-transfer interactions in coordination polymers .

- Hybrid Ligand Systems : Combining with thiophene or triazine derivatives broadens absorption/emission ranges.

- Crystal Engineering : Controlling packing via hydrogen bonds (e.g., C–H⋯O or N–H⋯O interactions) stabilizes excited states, as seen in related quinoxaline structures .

Data Contradiction Analysis

Q. How are synthetic yield discrepancies addressed in scaled-up reactions?

Methodological Answer: Yield variations often stem from:

- Byproduct Formation : Side reactions (e.g., over-esterification) are minimized by optimizing catalyst load (e.g., AlCl in Friedel-Crafts acylations) and reaction time .

- Thermodynamic Control : Reflux conditions (e.g., 378 K in 1,2-dichlorobenzene) improve regioselectivity, as demonstrated in tetrahydroquinoline syntheses .

- Workup Refinement : Adjusting pH during extraction (e.g., pH 10 for basic aqueous layers) enhances product isolation .

Structural and Reactivity Insights

Q. What reactive sites enable functionalization of this compound?

Methodological Answer: Key reactive sites include:

- Ester Group : Hydrolysis to carboxylic acid or transesterification with alcohols.

- Dioxo Moiety : Condensation with hydrazines or amines to form hydrazones or imines.

- Aromatic Ring : Electrophilic substitution (e.g., nitration, halogenation) at the electron-deficient quinoxaline core, guided by directing groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。